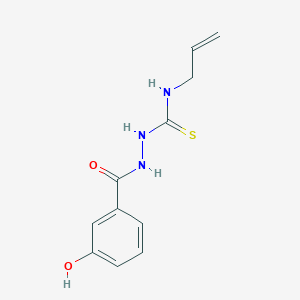

N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide

Descripción

N-Allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a 3-hydroxybenzoyl substituent and an allyl group attached to the hydrazinecarbothioamide backbone. The compound’s structure combines a hydroxy-substituted aromatic ring with a thioamide functional group, which is known to confer diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Propiedades

IUPAC Name |

1-[(3-hydroxybenzoyl)amino]-3-prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-2-6-12-11(17)14-13-10(16)8-4-3-5-9(15)7-8/h2-5,7,15H,1,6H2,(H,13,16)(H2,12,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHNQIHXNNSFLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide typically involves the reaction of 3-hydroxybenzoyl chloride with N-allylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mecanismo De Acción

The mechanism of action of N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Hydrazinecarbothioamide derivatives exhibit structural versatility due to variable substituents on the benzoyl or heteroaromatic moieties. Below is a detailed comparison of N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide with its analogs:

Structural and Physicochemical Properties

Key Observations:

- Hydroxy vs.

- Heteroaromatic Moieties: Derivatives with quinolinyl or furoyl groups (e.g., 5d) exhibit higher molecular weights and extended π-conjugation, which may enhance binding to biological targets .

- Synthetic Accessibility: Yields for quinolinyl-substituted analogs reach 80%, suggesting efficient synthesis protocols for complex substituents .

Spectroscopic and Analytical Data

- IR Spectroscopy: Hydrazinecarbothioamides show characteristic N–H stretching (3200–3300 cm⁻¹) and C=S vibrations (1250–1350 cm⁻¹). Hydroxy-substituted derivatives may display O–H stretches (~3400 cm⁻¹) absent in halogenated analogs .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 382 for compound 5d) and fragmentation patterns align with substituent stability, aiding structural confirmation .

Actividad Biológica

N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide (commonly referred to as N-allyl-2-benzoylhydrazinecarbothioamide) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide has the following chemical structure:

- Molecular Formula : C₁₁H₁₃N₃OS

- Molecular Weight : 239.31 g/mol

- CAS Number : 26036-14-6

The compound features a hydrazinecarbothioamide moiety, which is significant for its biological activity. The presence of the allyl and hydroxyl groups contributes to its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with hydrazone structures, including N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide, exhibit notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related cellular damage.

Enzyme Inhibition

One of the primary areas of investigation for N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide is its inhibitory effects on various enzymes:

- Cholinesterases : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been linked to therapeutic effects in neurodegenerative diseases such as Alzheimer's disease. Studies have shown that hydrazone derivatives can effectively inhibit these enzymes, which is critical for enhancing cholinergic transmission in the brain .

- Carbonic Anhydrases : The compound also exhibits inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and II), with IC₅₀ values reported in the nanomolar range. This inhibition may contribute to its potential use in treating conditions associated with abnormal enzyme levels .

Antimicrobial Activity

N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide has demonstrated antimicrobial properties against various pathogens. The presence of the hydrazone moiety enhances its ability to interact with microbial targets, leading to increased efficacy against bacterial and fungal strains .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Hydrazone derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of oxidative stress and interference with cell cycle regulation .

Study on Enzyme Inhibition

In a recent study, N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide was tested for its inhibitory effects on AChE and BChE. The results indicated significant inhibition with IC₅₀ values comparable to standard drugs used in Alzheimer's therapy. This suggests that the compound could be a promising candidate for further development as a therapeutic agent .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial activity of several hydrazone derivatives, including N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide. The results showed effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.